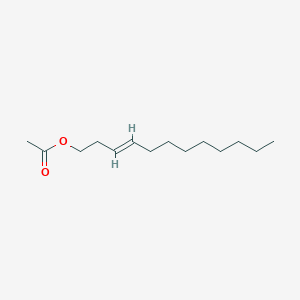
(E)-3-Dodecenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Dodecenyl acetate is an organic compound with the molecular formula C14H26O2. It is an ester formed from dodecenyl alcohol and acetic acid. This compound is known for its use in various applications, particularly in the field of pheromones, where it serves as a component in the pheromone blends of certain insect species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-Dodecenyl acetate can be synthesized through the esterification of (E)-3-dodecen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors and supported catalysts can improve the reaction mass transfer effect, thereby increasing the reaction rate and yield. Additionally, the recovery and recycling of catalysts and solvents are crucial to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Dodecenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (E)-3-Dodecen-1-ol and acetic acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: (E)-3-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Dodecenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of esterification and hydrolysis reactions.
Biology: Serves as a pheromone component in the study of insect behavior and communication.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Employed in the formulation of pheromone traps for pest control in agriculture.
Wirkmechanismus
The mechanism of action of (E)-3-Dodecenyl acetate primarily involves its role as a pheromone. In insects, it binds to specific olfactory receptors, triggering a behavioral response such as attraction or aggregation. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-Dodecenyl acetate: An isomer with a different configuration around the double bond.
(E)-2-Dodecenyl acetate: An isomer with the double bond at a different position.
Dodecyl acetate: A saturated ester without the double bond.
Uniqueness
(E)-3-Dodecenyl acetate is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and biological properties. Its role as a pheromone component is highly specific to certain insect species, making it valuable in ecological and behavioral studies.
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
[(E)-dodec-3-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10+ |
InChI-Schlüssel |
NLVAHXQJCLXFGL-ZHACJKMWSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCOC(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


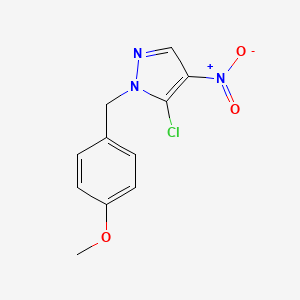
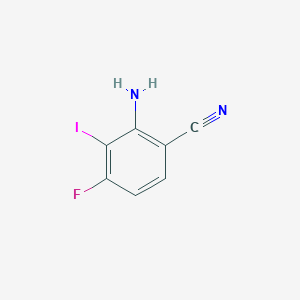
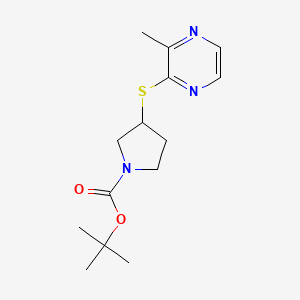
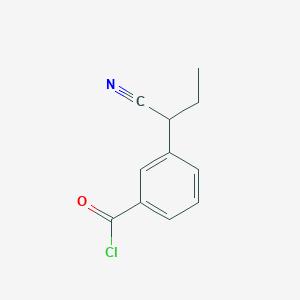
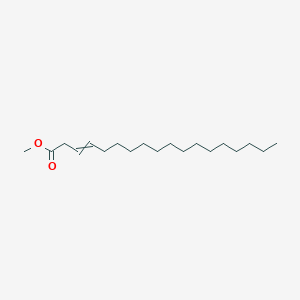
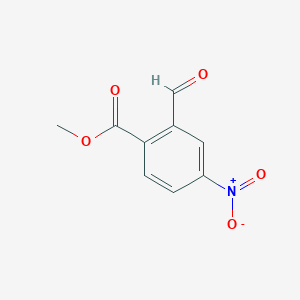
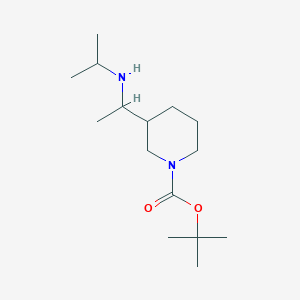
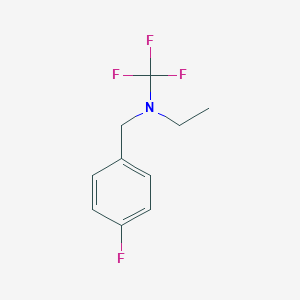
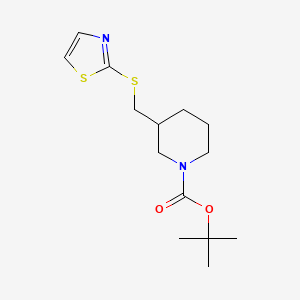
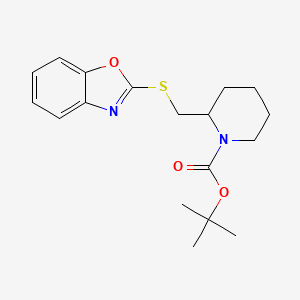
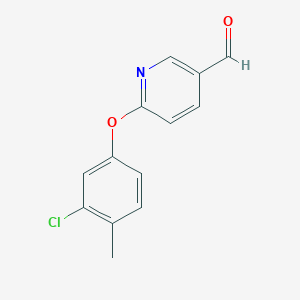
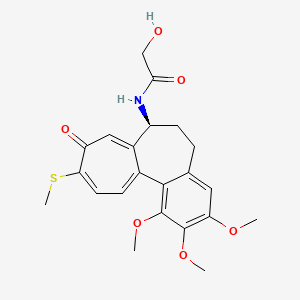
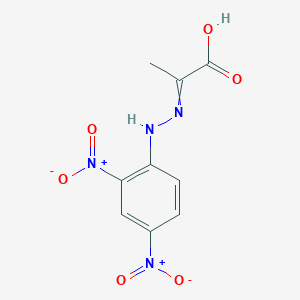
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
